Field: Biochemistry and Molecular Biology
Application: 2,6-Difluorobenzamide plays a crucial role in the allosteric inhibition of FtsZ, a protein involved in bacterial cell division .
Method: The application involves conformational analysis and molecular docking studies comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) for investigating the known increase of FtsZ inhibition related anti S. aureus activity due to fluorination .
Results: The presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .
Field: Organic Chemistry and Medicinal Chemistry
Application: 2,6-Difluorobenzamide is used as a starting material for the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety .
Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with various reagents to form benzoylurea derivatives .
Results: The synthesized compounds exhibited moderate to good in vitro antifungal activities against several fungi and lower in vitro antibacterial activities against certain bacteria .
Field: Organic Chemistry
Application: 2,6-Difluorobenzaldehyde, a derivative of 2,6-Difluorobenzamide, can be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
Method: The synthesis involves a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .
Results: The result is the formation of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
Field: Pharmacology
Application: 2,6-Difluorobenzamide derivatives are used to inhibit store-operated calcium channels .
Method: The study involved the synthesis of 13 difluorobenzamide compounds and examination of their inhibitory effects on store-operated calcium channels using Ca2+ imaging and wound-healing migration assay .
Results: Among the synthesized compounds, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004, 8a) demonstrated a prominent inhibitory ability on store-operated calcium channels .
Application: 2,6-Difluorobenzamide can be used in the synthesis of fluorinated 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .
Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with hexyloxybenzohydroxamic acid and hexyloxybenzohydrazide .
Results: The resulting compounds are fluorinated versions of 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .
Field: Biochemistry and Pharmacology
Application: 2,6-Difluorobenzamide is used in the synthesis of novel benzoylurea derivatives that have been found to inhibit succinate dehydrogenase .
Method: The method involves the synthesis of benzoylurea derivatives from 2,6-Difluorobenzamide and their testing against succinate dehydrogenase .
Results: Some of the synthesized compounds demonstrated inhibitory effects against succinate dehydrogenase. Notably, compound 4l formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase .
2,6-Difluorobenzamide is an organic compound with the molecular formula CHFN O. It features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and an amide functional group. This structural arrangement imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and biological applications. The compound is characterized by its relatively high stability and solubility in organic solvents, which enhances its utility in synthetic chemistry.
Research indicates that 2,6-difluorobenzamide exhibits significant biological activity, particularly as an allosteric inhibitor of certain proteins. Notably, it has been studied for its interaction with the FtsZ protein, crucial for bacterial cell division. Molecular docking studies suggest that the fluorine substituents enhance hydrophobic interactions within the protein's allosteric pocket, leading to increased inhibitory activity . Additionally, derivatives of this compound have shown potential as inhibitors of store-operated calcium channels, suggesting a role in modulating calcium signaling pathways in various biological systems .
The synthesis of 2,6-difluorobenzamide can be achieved through several methods:
2,6-Difluorobenzamide finds applications in multiple fields:
Interaction studies have revealed that 2,6-difluorobenzamide interacts with various protein targets through specific binding sites. For instance:
Several compounds exhibit structural similarities to 2,6-difluorobenzamide. Below is a comparison highlighting their unique features:
Compound Name | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
2-Fluorobenzamide | One fluorine atom at the 2-position | Moderate inhibition of certain enzymes | Simpler structure with less steric hindrance |
4-Fluorobenzamide | One fluorine atom at the 4-position | Lower activity compared to 2,6-difluoro | Different binding interactions due to position |
2,4-Difluorobenzamide | Two fluorine atoms at positions 2 and 4 | Enhanced activity against specific targets | Non-planarity affects binding affinity |
3-Fluorobenzamide | One fluorine atom at the 3-position | Limited biological applications | Less sterically hindered than difluoro |
The uniqueness of 2,6-difluorobenzamide lies in its specific positioning of fluorine atoms that contribute to its enhanced biological activity and interaction profile compared to other similar compounds.
Irritant